molecular formula C13H24N4O5 B12516482 L-Valylglycyl-L-alanyl-L-alanine CAS No. 798541-25-0

L-Valylglycyl-L-alanyl-L-alanine

Cat. No.: B12516482
CAS No.: 798541-25-0
M. Wt: 316.35 g/mol
InChI Key: ZMRGKKWDEPJGPW-NRPADANISA-N
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Description

L-Valylglycyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids valine, glycine, alanine, and alanine Peptides like this compound are essential in various biological processes, including protein synthesis and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (L-alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-alanine) is coupled to the growing chain using a coupling reagent like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for L-glycine and L-valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those with sulfur-containing groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valylglycyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valylglycyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: A more complex peptide with additional amino acids.

    Glycyl-L-phenyl alanine: A dipeptide with different amino acids but similar structural properties.

Uniqueness

L-Valylglycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it valuable for research and potential therapeutic applications.

Properties

CAS No.

798541-25-0

Molecular Formula

C13H24N4O5

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C13H24N4O5/c1-6(2)10(14)12(20)15-5-9(18)16-7(3)11(19)17-8(4)13(21)22/h6-8,10H,5,14H2,1-4H3,(H,15,20)(H,16,18)(H,17,19)(H,21,22)/t7-,8-,10-/m0/s1

InChI Key

ZMRGKKWDEPJGPW-NRPADANISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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